Cas no 1233955-34-4 (3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride)

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a nitro-substituted benzene ring and a piperidinyl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. The compound’s structural attributes, including the sulfonamide linkage and basic piperidine nitrogen, enhance its utility in designing protease inhibitors and receptor-targeting molecules. The hydrochloride salt form improves solubility and stability, facilitating handling in synthetic applications. Its nitro group offers reactivity for further functionalization, enabling diverse derivatization strategies. This compound is particularly useful in the development of pharmacologically active agents, with potential applications in central nervous system (CNS) and antimicrobial research. High purity and well-defined characterization ensure reliability for research and industrial use.
3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride structure
1233955-34-4 structure
Product Name:3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
CAS No:1233955-34-4
MF:C11H16ClN3O4S
MW:321.780440330505
CID:4788526
Update Time:2025-10-25

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
    • Inchi: 1S/C11H15N3O4S.ClH/c15-14(16)10-2-1-3-11(8-10)19(17,18)13-9-4-6-12-7-5-9;/h1-3,8-9,12-13H,4-7H2;1H
    • InChI Key: IITYTISXSKIKKE-UHFFFAOYSA-N
    • SMILES: Cl.S(C1C=CC=C(C=1)[N+](=O)[O-])(NC1CCNCC1)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 409
  • Topological Polar Surface Area: 112

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Pricemore >>

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Additional information on 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Exploring the Properties and Applications of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 1233955-34-4)

3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 1233955-34-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its nitrobenzenesulfonamide core and piperidine moiety, exhibits unique chemical properties that make it valuable in drug discovery and development. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its structural similarity to bioactive molecules.

The molecular structure of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride features a sulfonamide group linked to a nitro-substituted benzene ring, which is further connected to a piperidine hydrochloride salt. This combination of functional groups contributes to its solubility in polar solvents and enhances its reactivity in synthetic applications. Recent studies highlight its role in the design of small-molecule therapeutics, particularly in targeting enzymes involved in inflammatory pathways.

One of the most searched questions about this compound revolves around its synthetic routes and purification methods. Researchers often seek optimized protocols for its preparation, given the challenges associated with the nitration and sulfonylation steps. Advances in green chemistry have also spurred interest in developing eco-friendly synthesis methods for CAS No. 1233955-34-4, aligning with the growing demand for sustainable pharmaceutical intermediates.

In the context of drug discovery, 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has been explored as a scaffold for designing central nervous system (CNS) agents. Its piperidine component is a common pharmacophore in neuroactive compounds, while the nitro group can influence electron distribution and binding affinity. This dual functionality makes it a promising candidate for modulating G-protein-coupled receptors (GPCRs) or ion channels.

Another trending topic related to this compound is its stability under various conditions. Stability studies are critical for ensuring its suitability in formulations, especially when considering factors like pH sensitivity and thermal degradation. Analytical techniques such as HPLC and mass spectrometry are frequently employed to assess its purity and degradation products, addressing common queries from quality control professionals.

The pharmacokinetic properties of 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride are also a focal point for researchers. Its logP and solubility profile influence its bioavailability, making it a subject of ADME (Absorption, Distribution, Metabolism, Excretion) studies. Computational modeling tools, such as molecular docking, are increasingly used to predict its interactions with biological targets, a topic frequently searched in cheminformatics forums.

Beyond pharmaceuticals, this compound has potential applications in material science. Its aromatic and heterocyclic structure could contribute to the development of organic semiconductors or coordination polymers. Such interdisciplinary applications align with the rising interest in multifunctional compounds that bridge chemistry and materials engineering.

In summary, 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 1233955-34-4) is a versatile compound with broad relevance in medicinal chemistry, analytical science, and material design. Its unique structural features and functional groups continue to inspire innovative research, addressing both fundamental questions and practical challenges in modern science.

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